molecular formula C13H22N2O2S B1424128 N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine CAS No. 1220033-60-2

N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine

Cat. No. B1424128
M. Wt: 270.39 g/mol
InChI Key: NBSNYHNUKSSEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” is a compound that contains an amino group (-NH2), a methylsulfonyl group (-SO2CH3), and a dipropylamine group (-N(C3H7)2) attached to a phenyl ring (a ring of 6 carbon atoms, also known as a benzene ring). Compounds with similar structures are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” would likely involve a benzene ring substituted with an amino group, a methylsulfonyl group, and a dipropylamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis of the physical and chemical properties of "N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine" .

Scientific Research Applications

Electrochemical Synthesis

  • Electrochemical Generation of a Michael Acceptor : Research by Salahifar and Nematollahi (2015) demonstrates an environmentally friendly electrochemical approach for synthesizing 4-amino-3-(phenyl sulfonyl)diphenylamine derivatives. This method avoids the use of toxic reagents and solvents, showcasing the compound's utility in green chemistry (Salahifar & Nematollahi, 2015).

Biochemistry and Medicine

  • Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine, demonstrating their effectiveness as membrane-bound phospholipase A2 inhibitors. These compounds showed significant potential in reducing myocardial infarction in animal models (Oinuma et al., 1991).

  • Antiarrhythmic Activity : Butera et al. (1991) investigated the class III electrophysiological activity of certain compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine. The study identified specific derivatives as potent class III antiarrhythmic agents, contributing to cardiovascular pharmacology (Butera et al., 1991).

  • Metabolic Activation in Cancer Research : Chou, Lang, and Kadlubar (1995) explored the bioactivation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases. This research is crucial in understanding the metabolic processes related to cancer-causing compounds (Chou, Lang & Kadlubar, 1995).

Organic Synthesis and Materials Science

  • Synthesis of Isoxazolidines : Tsuge, Okano, and Eguchi (1995) used N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine derivatives for the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines. These compounds have implications in materials science and organic synthesis (Tsuge, Okano & Eguchi, 1995).

  • Photophysical Studies : Yang, Chiou, and Liau (2002) studied the photochemical behavior of trans-4-aminostilbene derivatives, including those with N-phenyl substitutions. This research contributes to our understanding of fluorescence in organic compounds and has potential applications in developing photonic materials (Yang, Chiou & Liau, 2002).

Chemistry and Catalysis

  • Ligand Synthesis for Palladium Catalysis : Schulz, Císařová, and Štěpnička (2012) conducted research on phosphinoferrocene amidosulfonates and their use in Pd-catalyzed cyanation of aryl bromides. This work is significant in the field of catalysis and organometallic chemistry (Schulz, Císařová & Štěpnička, 2012).

Crystallography

  • Crystal Engineering : Paisner, Zakharov, and Doxsee (2010) characterized a series of bis-thiourea derivatives, revealing a consistent intramolecular hydrogen bonding pattern. This research aids in understanding molecular structures and is useful in crystal engineering applications (Paisner, Zakharov & Doxsee, 2010).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of "N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine" .

Future Directions

The future directions for research on “N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” would likely depend on its biological activity and potential applications. Without more information, it’s difficult to speculate on future directions .

properties

IUPAC Name

4-methylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-4-8-15(9-5-2)11-6-7-13(12(14)10-11)18(3,16)17/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNYHNUKSSEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218828
Record name 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine

CAS RN

1220033-60-2
Record name 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Reactant of Route 2
Reactant of Route 2
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Reactant of Route 3
Reactant of Route 3
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Reactant of Route 4
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Reactant of Route 5
Reactant of Route 5
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Reactant of Route 6
Reactant of Route 6
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.